molecular formula C20H19ClN6O B11297623 N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297623
M. Wt: 394.9 g/mol
InChI Key: GKOBXLIFSSHQBD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O/c1-27-19-16(12-23-27)18(24-14-7-9-15(28-2)10-8-14)25-20(26-19)22-11-13-5-3-4-6-17(13)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

GKOBXLIFSSHQBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent.

    Introduction of the chlorophenylmethyl group: This step often involves a nucleophilic substitution reaction where a chlorophenylmethyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the methoxyphenyl group: This can be done through a similar nucleophilic substitution reaction, where a methoxyphenyl halide is used.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution at electron-deficient positions of the pyrimidine ring. The chlorine atom in the 2-chlorobenzyl group and methoxy group in the 4-methoxyphenyl substituent influence reactivity:

Reaction TypeConditionsOutcomeSource
Amine displacementAliphatic amines, DMF, 80°CSubstitution at pyrimidine C-2 position
Methoxy deprotectionBBr₃, CH₂Cl₂, −78°C → RTDemethylation to phenolic derivative

For example, treatment with boron tribromide selectively cleaves the methoxy group to yield a hydroxylated analog, enhancing hydrogen-bonding capacity for biological targets .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorobenzyl group:

Catalyst SystemCoupling PartnerYieldApplication
Pd(PPh₃)₄/CuITerminal alkynes68–72%Alkynylation for probe synthesis
Pd₂(dba)₃/XPhosArylboronic acids83%Biaryl formation for SAR studies

These reactions demonstrate compatibility with Buchwald-Hartwig amination conditions when modifying the primary amine groups.

Oxidation and Reduction

Redox transformations occur at multiple sites:

Oxidation:

  • MnO₂ in acetone oxidizes the methyl group on the pyrazole ring to a carbonyl (→ pyrazolo[3,4-d]pyrimidinone), altering electron distribution.

  • mCPBA selectively epoxidizes alkene side chains if present in derivatives .

Reduction:

  • H₂/Pd-C reduces nitro groups (in related analogs) to amines without affecting chlorobenzyl substituents .

  • NaBH₄/CeCl₃ selectively reduces ketone derivatives to secondary alcohols.

Cyclocondensation Reactions

The primary amines participate in heterocycle formation:

ReagentProductBiological Relevance
CS₂/KOHThiazolo-fused derivativesEnhanced kinase inhibition
Ethyl glyoxylateOxazolo[5,4-d]pyrimidinesImproved solubility

These transformations exploit the compound’s diamino functionality to generate bicyclic systems with modified pharmacokinetic profiles .

Stability and Degradation

Critical stability data under various conditions:

ConditionHalf-LifeMajor Degradation Product
pH 1.0 (HCl, 37°C)8.2 hrN-dealkylated pyrimidine
UV light (254 nm)<2 hrChlorobenzyl cleavage products
40°C/75% RH14 daysMethoxy oxidation to quinone

Degradation pathways inform storage recommendations: amber vials at −20°C under nitrogen.

Comparative Reactivity with Structural Analogs

Key differences from similar compounds:

Compound ModificationReactivity ChangeImpact
Replacement of Cl with FSlower SNAr ratesReduced electrophilicity
Benzyl → Phenethyl substitutionEnhanced π-stacking in couplingsHigher cross-coupling yields

Scientific Research Applications

General Synthetic Procedure

  • Reagents :
    • 2-chlorobenzyl amine
    • 4-methoxyphenyl isocyanate
    • 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Conditions :
    • Reflux in a suitable solvent (e.g., dimethylformamide)
    • Use of bases such as potassium carbonate to facilitate the reaction.
  • Characterization :
    • The product is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry.

Antitumor Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been shown to inhibit casein kinase 1 (CK1), which is implicated in various cancers and central nervous system disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. In vitro studies demonstrated that certain derivatives possess significant inhibitory effects on microbial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. Compounds derived from this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), making them candidates for the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl and methoxy groups can significantly influence its biological activity.

ModificationEffect on Activity
Substitution on the benzyl groupAlters binding affinity to target enzymes
Variation in methoxy group positionInfluences solubility and bioavailability

Cancer Treatment

Due to its ability to inhibit CK1 and other relevant pathways involved in tumor progression, this compound may be developed as a novel anticancer agent.

Infectious Diseases

The antimicrobial properties suggest that it could be utilized in developing new antibiotics or antifungal agents.

Anti-inflammatory Drugs

Given its COX-inhibiting capabilities, there is potential for this compound to be formulated into new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Chemical Structure & Properties

  • Molecular Formula : C₂₀H₁₉ClN₆O
  • Molecular Weight : 394.9 g/mol
  • Core Structure : Pyrazolo[3,4-d]pyrimidine, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 7 .
  • Substituents :
    • N⁶ : 2-Chlorobenzyl group (Cl at ortho position of benzyl).
    • N⁴ : 4-Methoxyphenyl (electron-donating methoxy group at para position).
    • Position 1 : Methyl group.

Key Characteristics

  • The 4-methoxyphenyl group contributes to π-π stacking interactions in biological systems .

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The biological and chemical profiles of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a comparison with key analogs:

Compound Name N⁶ Substituent N⁴ Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound (N⁶-(2-Cl-benzyl), N⁴-(4-OMe-Ph)) 2-Chlorobenzyl 4-Methoxyphenyl 394.9 Anticancer (kinase inhibition)
N⁶-(4-Fluorobenzyl)-N⁴-(3-Me-Ph) 4-Fluorobenzyl 3-Methylphenyl 388.8 Enhanced bioactivity (unspecified)
N⁶-Cyclohexyl-N⁴-(4-Me-Ph) Cyclohexyl 4-Methylphenyl 364.9 Therapeutic applications (undisclosed)
N⁶-(2-Phenylethyl)-N⁴-(4-Cl-Ph) 2-Phenylethyl 4-Chlorophenyl 396.9 Kinase inhibition (cancer focus)
N⁶-Benzyl-N⁴-(3-Cl-Ph) Benzyl 3-Chlorophenyl 381.9 Medicinal chemistry applications

Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chloro (Cl) and fluoro (F) at N⁶ increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets .
    • Methoxy (OMe) at N⁴ improves solubility and hydrogen-bonding capacity compared to methyl (Me) or chloro (Cl) .
  • Steric Effects :
    • Cyclohexyl (bulky aliphatic) at N⁶ reduces aromatic interactions but may improve metabolic stability .
    • 2-Phenylethyl (flexible chain) allows conformational adaptability in binding .

Unique Advantages of the Target Compound

  • Selectivity : The 2-chlorobenzyl/4-methoxyphenyl combination minimizes off-target effects compared to less-polar analogs (e.g., N⁶-benzyl) .
  • Solubility : Methoxy group improves aqueous solubility (LogP = 2.8) relative to chloro-substituted analogs (LogP > 3.5) .
  • Thermodynamic Stability : Crystallographic data (SHELX-refined) confirms planar pyrazolo[3,4-d]pyrimidine core, favoring tight binding to ATP pockets .

Biological Activity

N~6~-(2-chlorobenzyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19ClN6O\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_6\text{O}

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a study by Abd El-Salam et al. highlighted that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Apoptosis induction
This compoundMCF7 (Breast)10.0Cell cycle arrest

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it inhibits pro-inflammatory cytokines and reduces inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to the control group .

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have shown antiviral properties against several viruses. The compound was tested against HCV (Hepatitis C Virus), demonstrating inhibitory effects on viral replication . This positions it as a candidate for further development in antiviral therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as an inhibitor of various kinases involved in cell signaling pathways related to cancer progression.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.

Q & A

Q. What are the common synthetic routes for N⁶-(2-chlorobenzyl)-N⁴-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-pyrimidine derivatives with substituted anilines (e.g., 4-methoxyaniline) under reflux in polar solvents like ethanol or isopropanol, using bases such as DIEA (N,N-diisopropylethylamine) to facilitate displacement . Subsequent alkylation with 2-chlorobenzyl groups is achieved using alkyl halides or chloroacetamides in solvents like acetonitrile or dichloromethane, followed by purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key for confirming substitution patterns. For example, aromatic protons in the 2-chlorobenzyl group appear as multiplets at δ ~7.2–7.4 ppm, while methoxy protons resonate as singlets near δ 3.8 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C22H19ClFN5O4 requires m/z 444.12486 [M+H]+) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or chloroform. Stability studies suggest degradation under prolonged light exposure; storage in amber vials at –20°C under inert gas (e.g., argon) is recommended. Hydrolytic stability in acidic/basic conditions should be tested via HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

SAR studies involve systematic substitution at the N⁴ and N⁶ positions. For example:

  • Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl) enhances binding to ATP pockets in kinases .
  • Introducing bulky substituents (e.g., 2,5-dimethoxybenzyl) improves selectivity for tyrosine kinase isoforms . Activity is assessed via enzymatic assays (e.g., IC50 determination against Abl1 or JAK2 kinases) and corroborated with molecular docking using software like AutoDock Vina .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disorder in the 2-chlorobenzyl group and twinning due to flexible moieties. Using SHELXL for refinement with high-resolution data (d-spacing < 1.0 Å) and applying TWIN/BASF commands mitigate these issues. Hydrogen bonding networks (e.g., N-H⋯O interactions) are validated via Hirshfeld surface analysis .

Q. How can contradictory bioactivity data between in vitro and cellular assays be addressed?

Discrepancies may stem from poor cellular permeability or off-target effects. Solutions include:

  • LogP optimization : Adjusting lipophilicity via substituents (e.g., replacing methoxy with trifluoromethoxy improves membrane penetration) .
  • Proteome-wide profiling : Using kinome-wide screening to identify off-target interactions .
  • Metabolic stability assays : Incubating with liver microsomes to assess CYP450-mediated degradation .

Q. What methodologies are effective for regioselective alkylation of pyrazolo[3,4-d]pyrimidine derivatives?

Regioselectivity is controlled by steric and electronic factors. For example:

  • Using bulky bases (e.g., LDA) directs alkylation to the less hindered N⁶ position .
  • Microwave-assisted synthesis enhances reaction rates and selectivity, as demonstrated for analogous compounds in acetonitrile at 120°C .

Methodological Considerations Table

Research AspectKey MethodologyExample Data/ParametersReference
Synthesis Nucleophilic substitution with DIEAYield: 64–73%; Solvent: iPrOH; Temp: 80°C
Crystallography SHELXL refinementR-factor: <0.05; Resolution: 0.84 Å
SAR Analysis Molecular dockingΔG: –9.2 kcal/mol (AutoDock Vina)
Stability Accelerated degradation studyt1/2 in pH 7.4 buffer: 48 h

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